Cas no 20072-53-1 (4'-Chloro-2-pyrrolidinomethyl benzophenone)

4'-Chloro-2-pyrrolidinomethyl benzophenone Chemical and Physical Properties
Names and Identifiers
-
- (4-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
- 4'-Chloro-2-pyrrolidinomethyl benzophenone
- 4'-CHLORO-2-PYRROLIDIN-1-YLMETHYLBENZOPHENONE
-
- MDL: MFCD03842534
- Inchi: InChI=1S/C18H18ClNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2
- InChI Key: LLDNJGYMSRMCGG-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)CN2CCCC2)C(=O)C3=CC=C(C=C3)Cl
Computed Properties
- Exact Mass: 299.10800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 20.31000
- LogP: 4.10470
4'-Chloro-2-pyrrolidinomethyl benzophenone Security Information
4'-Chloro-2-pyrrolidinomethyl benzophenone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4'-Chloro-2-pyrrolidinomethyl benzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM514173-1g |
4'-Chloro-2-pyrrolidinomethyl benzophenone |
20072-53-1 | 95% | 1g |
$433 | 2023-01-01 | |
abcr | AB365266-2g |
4'-Chloro-2-pyrrolidinomethyl benzophenone, 97%; . |
20072-53-1 | 97% | 2g |
€1677.00 | 2025-02-20 | |
abcr | AB365266-1g |
4'-Chloro-2-pyrrolidinomethyl benzophenone, 97%; . |
20072-53-1 | 97% | 1g |
€932.90 | 2025-02-20 | |
A2B Chem LLC | AB09875-1g |
4'-Chloro-2-pyrrolidinomethyl benzophenone |
20072-53-1 | 97% | 1g |
$644.00 | 2024-04-20 | |
Fluorochem | 205241-1g |
4'-chloro-2-pyrrolidinomethyl benzophenone |
20072-53-1 | 97% | 1g |
£540.00 | 2022-03-01 | |
TRC | C097085-250mg |
4'-Chloro-2-pyrrolidinomethyl benzophenone |
20072-53-1 | 250mg |
$ 440.00 | 2022-06-01 | ||
Fluorochem | 205241-2g |
4'-chloro-2-pyrrolidinomethyl benzophenone |
20072-53-1 | 97% | 2g |
£1013.00 | 2022-03-01 | |
A2B Chem LLC | AB09875-5g |
4'-Chloro-2-pyrrolidinomethyl benzophenone |
20072-53-1 | 97% | 5g |
$2291.00 | 2024-04-20 | |
A2B Chem LLC | AB09875-2g |
4'-Chloro-2-pyrrolidinomethyl benzophenone |
20072-53-1 | 97% | 2g |
$1169.00 | 2024-04-20 | |
abcr | AB365266-2 g |
4'-Chloro-2-pyrrolidinomethyl benzophenone, 97%; . |
20072-53-1 | 97% | 2g |
€1677.00 | 2023-04-26 |
4'-Chloro-2-pyrrolidinomethyl benzophenone Related Literature
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Additional information on 4'-Chloro-2-pyrrolidinomethyl benzophenone
Introduction to 4'-Chloro-2-pyrrolidinomethyl benzophenone (CAS No. 20072-53-1)
4'-Chloro-2-pyrrolidinomethyl benzophenone, identified by the chemical identifier CAS No. 20072-53-1, is a compound of significant interest in the field of pharmaceutical and biochemical research. This molecule, characterized by its chlorinated benzophenone core and a pyrrolidinomethyl substituent, has garnered attention due to its potential applications in medicinal chemistry and drug development. The structural features of this compound make it a versatile intermediate in the synthesis of more complex molecules, particularly those aimed at modulating biological pathways relevant to neurological and inflammatory disorders.
The benzophenone moiety is a well-documented pharmacophore in medicinal chemistry, often employed in the design of bioactive agents due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The presence of a chlorine atom at the 4'-position enhances the electrophilicity of the benzophenone ring, facilitating further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These properties make 4'-Chloro-2-pyrrolidinomethyl benzophenone a valuable building block for constructing novel therapeutic agents.
The pyrrolidinomethyl group introduces a secondary amine functionality, which can be further modified to yield a wide array of derivatives. Pyrrolidine-based scaffolds are known for their prevalence in biologically active compounds, often exhibiting favorable pharmacokinetic profiles and target specificity. In recent years, there has been increasing interest in pyrrolidine derivatives as modulators of enzyme activity and receptor binding, particularly in the context of central nervous system (CNS) disorders and chronic inflammatory conditions.
Recent studies have highlighted the potential of 4'-Chloro-2-pyrrolidinomethyl benzophenone as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymes implicated in disease pathogenesis. For instance, researchers have explored its utility in generating derivatives with inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response. The chlorinated benzophenone core allows for selective engagement with biological targets, while the pyrrolidinomethyl group provides a handle for further chemical manipulation to optimize potency and selectivity.
In addition to its role as an intermediate in drug discovery, 4'-Chloro-2-pyrrolidinomethyl benzophenone has been investigated for its potential applications in materials science. The compound's ability to form stable complexes with metal ions has led to explorations in its use as a ligand or chelating agent in catalytic systems. These applications leverage the electron-deficient nature of the chlorinated benzophenone ring and the coordinating capacity of the pyrrolidinomethyl nitrogen atom.
The synthesis of 4'-Chloro-2-pyrrolidinomethyl benzophenone typically involves multi-step organic transformations, beginning with the functionalization of commercially available benzophenone derivatives. Key steps often include chlorination at the 4'-position followed by nucleophilic substitution with a pyrrolidinomethyl Grignard reagent or another suitable nucleophile. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.
The growing body of literature on 4'-Chloro-2-pyrrolidinomethyl benzophenone underscores its significance as a versatile building block in pharmaceutical chemistry. Its structural features offer opportunities for designing molecules with tailored biological activities, making it a valuable asset in both academic research and industrial drug development pipelines. As our understanding of molecular interactions continues to evolve, compounds like 4'-Chloro-2-pyrrolidinomethyl benzophenone will likely play an increasingly important role in addressing complex biological challenges.
Future directions in research may focus on expanding the chemical space accessible through derivatives of 4'-Chloro-2-pyrrolidinomethyl benzophenone, exploring novel synthetic strategies to enhance yield and purity, and investigating its potential in preclinical models. The integration of computational modeling and high-throughput screening techniques will further accelerate the discovery process, enabling rapid identification of promising candidates for therapeutic development.
In conclusion, 4'-Chloro-2-pyrrolidinomethyl benzophenone (CAS No. 20072-53-1) represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of pharmacological relevance and synthetic accessibility positions it as a cornerstone compound for researchers seeking to develop novel therapeutic agents. As scientific understanding progresses, this molecule is poised to contribute significantly to future breakthroughs in drug discovery and molecular medicine.
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